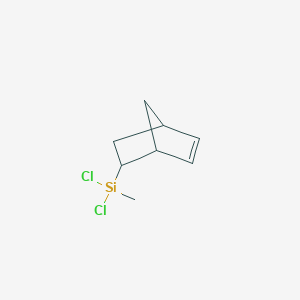![molecular formula C24H28N2O5 B101437 PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE CAS No. 18532-06-4](/img/structure/B101437.png)
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzyl group, a pyrrolidine ring, and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions, which allows for the formation of the desired ester through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity of the tert-butyl group in this compound allows for selective transformations in both chemical and biological contexts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants such as hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as catalysts like tetrabutylammonium iodide (TBAI). These reagents facilitate the formation of C–O, C–N, and C–C bonds under mild and clean conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of benzyl alcohol can lead to the formation of benzoyl radicals, which can be stabilized by host–guest interactions with cucurbit7uril .
Applications De Recherche Scientifique
PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the reactivity and stability of various functional groupsAdditionally, in industry, it can be used in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in selective chemical transformations, which can be exploited in various applications. The molecular targets and pathways involved in these transformations are still under investigation, but they likely include key enzymes and receptors in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to PHENYLMETHYL2-[(1-ETHOXY-1-OXO-3-PHENYLPROPAN-2-YL)CARBAMOYL]PYRROLIDINE-1-CARBOXYLATE include other benzyl esters and pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Propriétés
Numéro CAS |
18532-06-4 |
|---|---|
Formule moléculaire |
C24H28N2O5 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
benzyl 2-[(1-ethoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-23(28)20(16-18-10-5-3-6-11-18)25-22(27)21-14-9-15-26(21)24(29)31-17-19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3,(H,25,27) |
Clé InChI |
UXKHJBYWTMMOJN-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
| 18532-06-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


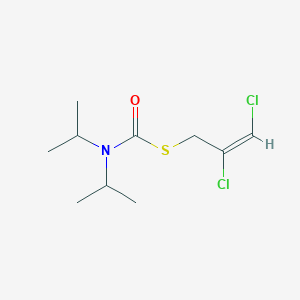
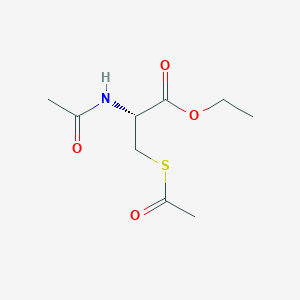


![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
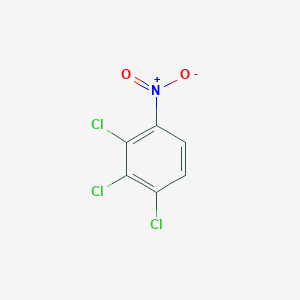
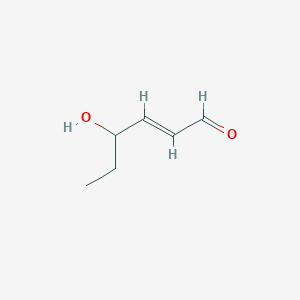
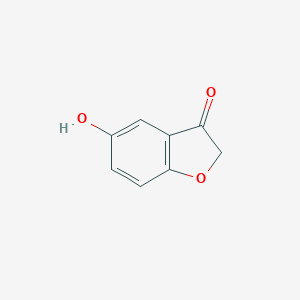
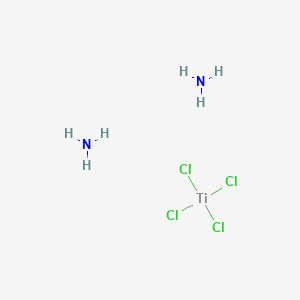
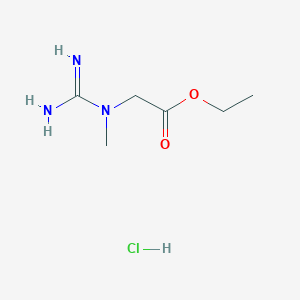
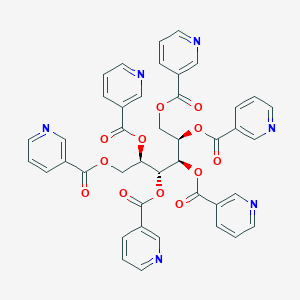
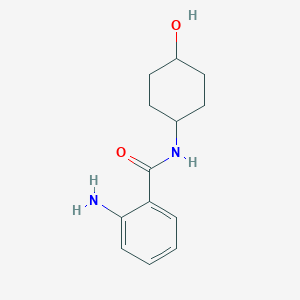
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
